molecular formula C8H13NO2 B6233962 1-cyclopropyl-4-hydroxypiperidin-2-one CAS No. 1896697-77-0

1-cyclopropyl-4-hydroxypiperidin-2-one

Cat. No.: B6233962
CAS No.: 1896697-77-0
M. Wt: 155.2
InChI Key:
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Description

1-cyclopropyl-4-hydroxypiperidin-2-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol It is a derivative of piperidinone, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-hydroxypiperidin-2-one can be achieved through several methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . This reaction typically occurs in ethanol as the solvent and requires specific temperature and pH conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction or other condensation reactions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-4-hydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit key enzymes in bacterial or viral replication, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

    Piperidinone: A derivative of piperidine with a carbonyl group.

    Cyclopropylamine: A compound containing a cyclopropyl group attached to an amine.

Uniqueness

1-cyclopropyl-4-hydroxypiperidin-2-one is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the piperidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-4-hydroxypiperidin-2-one involves the conversion of a cyclopropyl ketone to a piperidinone through a series of reactions.", "Starting Materials": [ "Cyclopropyl ethyl ketone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopropyl ethyl ketone is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the corresponding oxime.", "Step 2: The oxime is then reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then acetylated with acetic anhydride in the presence of acetic acid to form the corresponding N-acetyl amine.", "Step 4: The N-acetyl amine is then cyclized with hydrochloric acid to form the piperidinone.", "Step 5: The piperidinone is then hydrolyzed with sodium hydroxide to form 1-cyclopropyl-4-hydroxypiperidin-2-one." ] }

CAS No.

1896697-77-0

Molecular Formula

C8H13NO2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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